2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
"2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile" is a synthetic compound, often synthesized for its potential application in pharmaceutical research and chemical studies. Its unique structure, characterized by a combination of pyridine and pyrrolidine rings, makes it a valuable subject for investigating various biochemical interactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile" typically involves multi-step organic reactions. One common approach starts with the preparation of 3-bromopyridin-4-ol, which undergoes nucleophilic substitution with pyrrolidine under basic conditions. Following this, the resulting intermediate reacts with 4,6-dimethylpyridine-3-carbonitrile under controlled conditions to yield the final product. Key reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) and reaction temperatures maintained between 60-80°C.
Industrial Production Methods
Scaling up the production requires optimizing reaction conditions and ensuring consistency in product quality. Industrial methods often involve continuous flow chemistry techniques, allowing for precise control over reaction parameters. Catalysts and high-throughput screening help enhance yield and purity, making the compound viable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
"2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile" undergoes several types of chemical reactions, including:
Oxidation: : Mild oxidizing agents like hydrogen peroxide can modify the compound, introducing hydroxyl groups.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) facilitate the conversion of specific functional groups.
Substitution: : Halogen exchange reactions using reagents like sodium iodide in acetone can replace the bromine atom with other halogens.
Common Reagents and Conditions
Common reagents include:
Hydrogen peroxide (H₂O₂) for oxidation
Lithium aluminum hydride (LiAlH₄) for reduction
Sodium iodide (NaI) for substitution reactions
Major Products
The major products from these reactions depend on the conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction can produce dehalogenated products.
Scientific Research Applications
In Chemistry
This compound serves as a building block for synthesizing more complex molecules, offering insights into reaction mechanisms and catalysis.
In Biology
It exhibits potential as a bioactive molecule, useful in studying enzyme inhibition and receptor binding due to its unique structural framework.
In Medicine
Researchers are exploring its application in drug development, particularly for its ability to interact with specific protein targets, suggesting potential as a therapeutic agent.
In Industry
Its stability and reactivity make it suitable for industrial applications, including materials science and nanotechnology, where it aids in creating specialized polymers and coatings.
Mechanism of Action
The mechanism by which "2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile" exerts its effects largely depends on its interaction with biological targets. It often binds to proteins and enzymes, altering their function through competitive or non-competitive inhibition. The molecular targets include various kinases and G-protein coupled receptors, which play crucial roles in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar compounds include:
4-((3-bromopyridin-4-yl)oxy)-2,6-dimethylpyridine-3-carbonitrile
2-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
2-(3-[(4-bromophenyl)oxy]pyrrolidin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
Highlighting Uniqueness
What sets "2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile" apart is its specific combination of pyridine and pyrrolidine rings, coupled with a bromopyridinyl group, offering distinct steric and electronic properties. This uniqueness provides advantages in binding affinity and specificity, making it a valuable compound for targeted research.
So, are you into chemistry or just looking to explore the world of compounds?
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O/c1-11-7-12(2)21-17(14(11)8-19)22-6-4-13(10-22)23-16-3-5-20-9-15(16)18/h3,5,7,9,13H,4,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPCPMUBYXDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(C2)OC3=C(C=NC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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